molecular formula C5H12NO4P B14697478 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one CAS No. 32513-24-9

2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one

Cat. No.: B14697478
CAS No.: 32513-24-9
M. Wt: 181.13 g/mol
InChI Key: VALKTWKZELAAGE-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is a chemical compound with a unique structure that includes both hydroxy and oxazaphosphinanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethyl compound with an oxazaphosphinanone precursor in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazaphosphinanone ring can be reduced to form different derivatives.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and oxazaphosphinanone groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has similar hydroxy and ethoxy groups but differs in its overall structure and applications.

    4-Hydroxy-2-quinolones: These compounds share some structural similarities but have distinct chemical properties and uses.

Uniqueness

2-Hydroxy-4-(2-hydroxyethyl)-1,4,2lambda~5~-oxazaphosphinan-2-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

32513-24-9

Molecular Formula

C5H12NO4P

Molecular Weight

181.13 g/mol

IUPAC Name

2-(2-hydroxy-2-oxo-1,4,2λ5-oxazaphosphinan-4-yl)ethanol

InChI

InChI=1S/C5H12NO4P/c7-3-1-6-2-4-10-11(8,9)5-6/h7H,1-5H2,(H,8,9)

InChI Key

VALKTWKZELAAGE-UHFFFAOYSA-N

Canonical SMILES

C1COP(=O)(CN1CCO)O

Origin of Product

United States

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